2-amino-N-(2,3-dimethylphenyl)acetamide
Description
Contextualizing Amide-Based Chemical Scaffolds
Amide-based chemical scaffolds are fundamental building blocks in a vast array of chemical and biological systems. The amide bond is the defining feature of peptides and proteins, and it is also present in numerous pharmaceuticals, natural products, and polymers. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial component in the design of new molecules with specific functions. The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to facilitate their formation. rsc.orgresearchgate.net
Overview of Research Trajectories for 2-amino-N-(2,3-dimethylphenyl)acetamide and Related Structural Analogues
While dedicated research on this compound is not extensively documented, the research trajectories of its structural analogues offer valuable insights. A closely related compound, 2-amino-N-(2,6-dimethylphenyl)acetamide, also known as glycinexylidide, is a known metabolite of the local anesthetic and antiarrhythmic drug lidocaine. smolecule.comnih.gov The study of such metabolites is crucial for understanding the pharmacology and toxicology of the parent drug.
Research into various substituted acetamide (B32628) derivatives has explored their potential as inhibitors of enzymes like butyrylcholinesterase for the treatment of Alzheimer's disease, as well as their applications as antiepileptic and sedative agents. googleapis.com Furthermore, patents have been filed for 2-amino-N-(arylsulfinyl)-acetamide compounds as potential inhibitors of bacterial aminoacyl-tRNA synthetase, suggesting a possible avenue for antibiotic research. google.com These examples highlight the diverse biological activities associated with the broader class of amino acetamide derivatives, suggesting that this compound could be a candidate for similar investigations.
Interactive Data Table: Comparison of Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
| This compound | Not available | C10H14N2O | Not extensively studied |
| 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | 35891-83-9 | C10H15ClN2O | Metabolite of Lidocaine smolecule.com |
| N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | 42459-27-8 | C11H17ClN2O | Chemical Synthesis Intermediate chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGOPCNHBHYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for the N-Acyl-2,3-dimethylphenylacetamide Core
The construction of the central N-(2,3-dimethylphenyl)acetamide framework can be approached through several distinct synthetic pathways, ranging from convergent multi-component reactions to the stepwise functionalization of pre-existing intermediates.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino- and α-acyloxy- N-arylacetamides, respectively. wikipedia.orgnih.govmdpi.commdpi.comnih.gov
The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.com By employing 2,3-dimethylaniline (B142581) as the amine component, along with formaldehyde (B43269) (as the carbonyl), a suitable amino-protected carboxylic acid, and an isocyanide, a precursor to 2-amino-N-(2,3-dimethylphenyl)acetamide can be assembled in a highly convergent manner. The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide and the carboxylate, followed by an intramolecular Mumm rearrangement. nih.gov
Similarly, the Passerini three-component reaction (P-3CR) can yield α-acyloxy-N-(2,3-dimethylphenyl)acetamide derivatives by reacting 2,3-dimethylisocyanide with a carbonyl compound and a carboxylic acid. wikipedia.orgmdpi.comnih.gov Subsequent chemical transformations would be required to introduce the amino functionality at the α-position.
A specific example of a multi-component approach involves the ultrasound-assisted synthesis of a 1,2,4-triazole (B32235) coupled acetamide (B32628) derivative, N-(2,3-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, which was synthesized with a 75% yield. mdpi.com This demonstrates the utility of MCRs in directly generating complex derivatives of the target scaffold.
Derivatization from Precursors and Intermediates (e.g., Chloroacetamide Derivatives)
A common and versatile method for the synthesis of this compound involves a two-step process starting with the chloroacetylation of 2,3-dimethylaniline to form the key intermediate, 2-chloro-N-(2,3-dimethylphenyl)acetamide. ijpsr.infonih.govneliti.com This intermediate is then subjected to a nucleophilic substitution reaction with an amine source to introduce the amino group.
The initial chloroacetylation is typically achieved by reacting 2,3-dimethylaniline with chloroacetyl chloride in the presence of a base, such as sodium acetate (B1210297) or sodium carbonate, in a suitable solvent like acetic acid, ethyl acetate, or acetonitrile. neliti.comgoogle.com
The subsequent amination of 2-chloro-N-(2,3-dimethylphenyl)acetamide can be performed using various nitrogen nucleophiles. For the synthesis of the primary amine, a protected ammonia (B1221849) equivalent, such as potassium phthalimide (B116566) (in the Gabriel synthesis), can be used, followed by deprotection. libretexts.org Alternatively, direct amination with ammonia can be employed, although this can sometimes lead to over-alkylation. A more controlled approach involves the use of an azide (B81097) salt, like sodium azide, to form an azido (B1232118) intermediate, which is then reduced to the primary amine.
A related synthesis for a similar compound, N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, was achieved by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with methylamine (B109427) in tetrahydrofuran (B95107) (THF), yielding the product in 67% yield. chemicalbook.com This methodology is directly applicable to the synthesis of N-substituted derivatives of this compound.
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | methylamine, THF | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide | 67% | chemicalbook.com |
| 2,6-xylidine | chloroacetyl chloride, sodium carbonate, ethyl acetate | 2-chloro-N-(2,6-dimethylphenyl)-acetamide | 93% | google.com |
| m-aminophenol | chloroacetyl chloride, sodium acetate, acetic acid | 2-chloro-N-(3-hydroxyphenyl)acetamide | - | neliti.com |
Novel and Green Synthesis Strategies
In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. Ultrasound-assisted synthesis has emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of N-(2,3-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide was successfully achieved using ultrasound irradiation, highlighting the potential of this technique in the synthesis of N-(2,3-dimethylphenyl)acetamide derivatives. mdpi.comresearchgate.netmdpi.comnih.gov
Microwave-assisted synthesis is another green approach that can accelerate the rate of chemical reactions. The Gewald reaction, a multi-component synthesis of 2-aminothiophenes, has been shown to be amenable to microwave irradiation, which could be a key step in a pathway to thiophene-containing derivatives of the target compound. organic-chemistry.org
Enzymatic synthesis represents a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes such as aminoacylases could potentially be used for the stereoselective synthesis or resolution of this compound. libretexts.orgmdpi.comnih.govnih.govresearchgate.net For instance, pig kidney aminoacylase (B1246476) is known to selectively hydrolyze the L-enantiomer of N-acylamino acids, which could be adapted for the resolution of a racemic mixture of the target compound. libretexts.org
Functional Group Interconversions and Derivatization Strategies
Once the core this compound structure is in hand, a variety of functional group interconversions and derivatization reactions can be employed to synthesize a diverse range of analogs.
Amide Formation and Modification
The amide bond is a key functional group in the target molecule, and its formation and modification are central to the synthesis of derivatives. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium and phosphonium (B103445) salts, can be used to acylate the primary amino group of this compound with various carboxylic acids, leading to a wide array of N-acylated derivatives. luxembourg-bio.comnih.govnih.govuantwerpen.be
The modification of the acetamide moiety itself is also possible. For example, the acetamide nitrogen can be further alkylated under appropriate conditions. The reactivity of the amide bond can also be harnessed in rearrangement reactions to form different structural motifs.
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic rings into the structure of this compound can significantly modulate its chemical and biological properties. Several strategies can be employed to achieve this.
One direct approach is to use a heterocyclic building block in the primary synthesis. For instance, a heterocyclic amine can be used in place of ammonia or a primary amine in the reaction with 2-chloro-N-(2,3-dimethylphenyl)acetamide. An example of this is the synthesis of N-(2,6-dimethylphenyl)-1-piperazineacetamide from 2-chloro-N-(2,6-dimethylphenyl)-acetamide and piperazine. google.comgoogle.com
Another powerful method for synthesizing heterocyclic derivatives is the Gewald reaction. organic-chemistry.orgnih.govnih.govwikipedia.orgresearchgate.net This reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. The resulting 2-aminothiophene can then be acylated with chloroacetyl chloride and subsequently reacted with 2,3-dimethylaniline to form a thiophene-containing analog.
Furthermore, the primary amino group of this compound can serve as a handle for the construction of heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or diazepine (B8756704) ring. The synthesis of a 1,2,4-triazole coupled derivative of N-(2,3-dimethylphenyl)acetamide demonstrates the direct attachment of a pre-formed heterocycle to the acetamide backbone. mdpi.com
| Starting Material | Reaction/Reagents | Heterocyclic Product | Reference |
|---|---|---|---|
| N-(2,3-Dimethylphenyl)acetamide derivative | Ultrasound-assisted coupling with 1,2,4-triazole thiol | 1,2,4-Triazole-thio-acetamide derivative | mdpi.com |
| Cyanoacetone, 1,4-dithianyl-2,5-diols, sulfur | Gewald Reaction | 3-Acetyl-2-aminothiophenes | nih.gov |
| 2-chloro-N-(2,6-dimethylphenyl)-acetamide | Piperazine | N-(2,6-dimethylphenyl)-1-piperazineacetamide | google.com |
| N-(4-acetylphenyl)-2-chloroacetamide | 2-mercaptobenzothiazole, then phenylhydrazine | N-aryl-2-(benzothiazol-2-ylthio)acetamide derivative | researchgate.net |
Exploration of Structural Analogues and Homologues
The systematic exploration of structural analogues and homologues of this compound is a cornerstone of advanced chemical research, aiming to modulate chemical properties and understand structure-activity relationships. This involves targeted modifications at three primary sites: the N-aryl (2,3-dimethylphenyl) ring, the primary amino group (-NH2), and the acetamide backbone.
N-Aryl Group Modifications
Modifications to the N-aryl portion of the molecule have been investigated to understand the influence of substituent placement and the nature of the aromatic system. This includes the synthesis of positional isomers and the introduction of diverse substituents.
A prominent area of research involves the synthesis of isomeric analogues, particularly the N-(2,6-dimethylphenyl) variant. The synthesis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (also known as glycinexylidide) is a notable example. scbt.com Another well-documented analogue is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, a widely recognized compound. researchgate.net Further derivatization has led to compounds like N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, which introduces an additional amino group onto the phenyl ring. ontosight.ai
Synthetic strategies for more complex aryl analogues often employ palladium-catalyzed cross-coupling reactions. For instance, N-phenyl acetamide analogues have been synthesized via the Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids. mdpi.com This methodology allows for the construction of bi-aryl or terphenyl systems attached to the acetamide nitrogen, significantly expanding the structural diversity. mdpi.com The general approach first involves the protection of the starting aniline, followed by the coupling reaction. mdpi.com
Furthermore, the phenyl ring can be replaced entirely with other heterocyclic systems. A novel heterocyclic amide, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. acs.orgsemanticscholar.org This demonstrates the feasibility of creating analogues with fundamentally different aromatic cores.
| Analogue Name | Key Structural Modification | Synthetic Precursor(s) | Methodology Highlight |
|---|---|---|---|
| 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | Isomeric dimethylphenyl group (2,6- vs 2,3-) | 2,6-dimethylaniline | Chloroacetylation followed by amination |
| N-(3,3″-Diacetyl-[1,1′:4′,1″-terphenyl]-2′-yl)acetamide | Replacement of dimethylphenyl with a substituted terphenyl group | N-(2,5-dibromophenyl)acetamide and 3-acetylphenylboronic acid | Palladium-catalyzed Suzuki cross-coupling mdpi.com |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Replacement of dimethylphenyl with cyanothiophenyl group | 2-aminothiophene-3-carbonitrile and 2-(thiophen-2-yl)acetyl chloride | N-acylation reaction acs.orgsemanticscholar.org |
Amino Group Transformations
The primary amino group of this compound is a versatile handle for chemical transformations, allowing for the synthesis of a wide array of N-substituted derivatives. These transformations are typically achieved through the reaction of a precursor, 2-chloro-N-(2,3-dimethylphenyl)acetamide, with various primary or secondary amines.
A common modification is N-alkylation. The synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide is a straightforward example of this approach. nih.gov Similarly, homologues with different substitution patterns on the aryl ring, such as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, are synthesized from their respective 2-chloro-N-aryl acetamide precursors by reaction with the appropriate amine. chemicalbook.comnih.gov A general method for producing 2-(alkylamino)acetamides involves reacting bromoacetamide with a suitable amine, a strategy that can be adapted for N-aryl chloroacetamide precursors. researchgate.net
More complex substituents can also be introduced. For example, N-(2,6-Dimethylphenyl)-2-((2-methoxyethyl)amino)acetamide hydrochloride has been synthesized, showcasing the incorporation of functionalized alkyl groups. bldpharm.com A more elaborate structural analogue, N-(2,3-dimethylphenyl)-2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride, has also been reported, indicating the possibility of creating dimeric or more complex structures centered around the amino group. scbt.com
| Analogue Name | Modification | Synthetic Approach |
|---|---|---|
| 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | N,N-diethyl substitution | Reaction of 2-chloro-N-(2,3-dimethylphenyl)acetamide with diethylamine (B46881) nih.gov |
| N-(2,6-dimethylphenyl)-2-(methylamino)acetamide | N-methyl substitution | Reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with methylamine chemicalbook.com |
| 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | N,N-dimethyl substitution | Reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with dimethylamine (B145610) nih.gov |
| N-(2,6-Dimethylphenyl)-2-((2-methoxyethyl)amino)acetamide | N-(2-methoxyethyl) substitution | Reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with 2-methoxyethylamine (B85606) bldpharm.com |
Acetamide Backbone Homologation
Alteration of the acetamide backbone itself leads to the formation of structural homologues, such as N-aryl glycines or N-aryl β-amino acid derivatives. These transformations change the spacing and orientation between the N-aryl group and the amino functionality.
A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides. nih.govrsc.org This method proceeds through the formation of an intermediate 1,4-diarylpiperazine-2,5-dione, which is subsequently cleaved with ethanolic potassium hydroxide (B78521) to yield the desired N-aryl glycine (B1666218). nih.gov This process is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring, making it a versatile route to a variety of N-aryl glycine homologues. nih.govrsc.org
The synthesis of N-aryl β-amino acid derivatives, another class of homologues, can be achieved via the copper(II)-catalyzed asymmetric 1,4-hydrosilylation of β-aryl substituted N-aryl β-enamino esters. rsc.org This method provides access to a diverse range of N-aryl β-amino acid esters in high yields. rsc.org
Sufficient scientific literature detailing the specific computational and theoretical investigations for the chemical compound “this compound,” as required by the provided outline, is not available at this time. Extensive searches for Density Functional Theory (DFT) studies, HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and specific hydrogen bonding networks for this exact molecule did not yield the necessary data to fulfill the request.
While research exists for structurally related compounds, such as N-(2,3-dimethylphenyl)acetamide, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these other molecules. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified constraints.
Computational Chemistry and Theoretical Investigations
Intermolecular Interactions and Crystal Engineering Studies
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of non-covalent contacts that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight regions involved in different types of interactions.
While a specific Hirshfeld surface analysis for 2-amino-N-(2,3-dimethylphenyl)acetamide is not available in the cited literature, studies on structurally analogous acetamide (B32628) derivatives provide a clear framework for understanding its potential non-covalent interactions. For instance, analyses of compounds like N-(2-methoxyphenyl)acetamide and N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide reveal that the crystal packing is dominated by a variety of weak intermolecular forces. nih.govresearchgate.net
For this compound, it is anticipated that H···H interactions would constitute the largest portion of the Hirshfeld surface, a common feature in hydrogen-rich organic molecules. nih.govnih.govmdpi.com The presence of the amide and amino functional groups provides sites for classical hydrogen bonding. Specifically, the N-H groups of both the primary amine and the secondary amide can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms can act as acceptors. These N−H···O and N−H···N hydrogen bonds are expected to be crucial in forming supramolecular structures like chains or layers. nih.govnih.gov
| Interaction Type | Typical Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~40 - 55 | Represents contacts between hydrogen atoms on adjacent molecules; typically the most abundant interaction. nih.govresearchgate.net |
| C···H / H···C | ~20 - 25 | Includes C−H···π interactions and other van der Waals contacts involving carbon and hydrogen atoms. nih.govresearchgate.net |
| O···H / H···O | ~10 - 20 | Primarily represents N−H···O hydrogen bonds involving the amide group, which are critical for molecular assembly. nih.govresearchgate.net |
| N···H / H···N | ~10 - 15 | Corresponds to N−H···N hydrogen bonds or other close contacts involving nitrogen and hydrogen atoms. nih.govresearchgate.net |
In Silico Molecular Modeling and Docking Studies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for elucidating binding mechanisms and predicting the affinity of a compound for a specific biological target.
For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes. The stability of these poses is assessed using a scoring function, which estimates the binding free energy. While direct docking studies for this specific compound are not detailed in the provided sources, research on related 2-(2-aryl amino) phenyl acetamide derivatives and other N,N-substituted acetamides offers valuable insights into its likely binding behavior. cyberleninka.ruresearchgate.netmdpi.com
Studies on similar acetamide scaffolds have explored their interactions with enzymes such as cyclooxygenase-2 (COX-2), a key target in inflammation. cyberleninka.ruresearchgate.net In these simulations, the acetamide derivatives were found to occupy the active site of the enzyme, forming critical interactions with key amino acid residues. The binding mechanism typically involves a combination of:
Hydrogen Bonds: The amide N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with polar residues (e.g., Serine, Tyrosine) in the active site. The primary amino group offers an additional site for such interactions.
Hydrophobic Interactions: The dimethylphenyl ring is expected to engage in hydrophobic and π-π stacking interactions with aromatic or aliphatic residues (e.g., Phenylalanine, Leucine, Tryptophan) within the binding pocket. researchgate.net
For example, docking simulations of related compounds against the COX-2 enzyme have shown high binding scores, indicating a strong affinity. cyberleninka.ruresearchgate.net The interactions observed often mimic those of known inhibitors, suggesting that the acetamide scaffold can serve as a suitable framework for positioning key functional groups within the enzyme's active site. cyberleninka.ru
| Analog Compound Class | Protein Target | Observed Interaction Types | Key Interacting Residues (Examples) | Binding Score (Example Range) |
|---|---|---|---|---|
| 2-(2-aryl amino) phenyl acetamides | COX-2 | Hydrogen bonds, π-sulfur interactions, hydrophobic contacts | Ser, Tyr, Phe, Leu, Met | High (specific values vary) cyberleninka.ru |
| N,N-disubstituted pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | Hydrogen bonds, hydrophobic interactions | Not specified | High affinity (pM to nM range) mdpi.com |
| Imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide | Acetylcholinesterase (AChE) | Hydrogen bonds, π-π stacking | Trp, Phe | -8.00 to -9.60 kcal/mol researchgate.net |
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target receptor.
The conformational flexibility of this compound is primarily determined by rotation around several key single bonds: the C(O)-N amide bond, the N-C(phenyl) bond, and the C-C bonds connecting the side chain to the phenyl ring. The amide bond (C-N) itself has a significant double bond character due to resonance, which restricts rotation and leads to planar cis/trans isomers. scielo.br For secondary amides like this one, the trans conformation (where the carbonyl oxygen and the N-H proton are on opposite sides) is generally more stable. nih.gov
Crystal structure analysis of the closely related N-(2,3-dimethylphenyl)acetamide reveals important conformational details. nih.gov In its solid state, the conformation of the C=O bond is anti to the N-H bond, and the amide group is nearly planar. nih.gov The orientation of the dimethylphenyl ring relative to the amide plane is defined by a specific torsion angle. Studies on similar molecules like mefenamic acid, which also contains a 2,3-dimethylphenyl group, further highlight that the molecule's conformation can be described by key dihedral angles that dictate the relative orientation of the two aromatic rings. mdpi.com
Molecular dynamics (MD) simulations could further elucidate the conformational behavior of this compound in a dynamic environment, such as in solution. MD simulations model the atomic movements over time, allowing for the exploration of the potential energy surface and the identification of low-energy, stable conformers. mdpi.com Such simulations would reveal how the molecule transitions between different conformations, the flexibility of its side chains, and how solvent interactions might influence its preferred shape, providing a more complete picture of its behavior under physiological conditions. mdpi.com
| Atoms Defining Torsion Angle | Angle (°) | Description |
|---|---|---|
| O=C-N-H | ~180 | Describes the anti (trans) conformation of the amide linkage, which is sterically favored. |
| C(phenyl)-N-C=O | Variable | Defines the rotation of the amide plane relative to the phenyl ring, influencing overall molecular shape. |
Advanced Spectroscopic and Structural Elucidation Techniques
X-ray Crystallography for Three-Dimensional Structure Determinationacs.orgnih.govspectrabase.comspectrabase.comscbt.com
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms in a crystalline solid. While a crystal structure for 2-amino-N-(2,3-dimethylphenyl)acetamide is not publicly available, the structure of the closely related compound, N-(2,3-dimethylphenyl)acetamide, provides significant insight into the likely molecular conformation and packing.
In a study of N-(2,3-dimethylphenyl)acetamide, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/n. nih.gov The analysis showed that the conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring, while the C=O bond is oriented anti to the N-H bond. nih.gov Intermolecular N—H⋯O hydrogen bonds are a key feature, linking individual molecules into supramolecular chains that extend along the crystallographic a-axis. nih.gov This hydrogen bonding is a common motif in the crystal structures of related acetanilide (B955) compounds. nih.govresearchgate.netresearchgate.net The detailed crystallographic data for this related structure is summarized below.
| Parameter | Value for N-(2,3-dimethylphenyl)acetamide nih.gov |
|---|---|
| Chemical Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7961 (5) |
| b (Å) | 12.385 (1) |
| c (Å) | 15.475 (2) |
| β (°) | 96.23 (1) |
| Volume (ų) | 913.78 (17) |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignmentnih.govspectrabase.comnih.govresearchgate.netresearchgate.netchemicalbook.comnih.govnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known spectra of analogous structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the dimethylphenyl ring would appear as a multiplet in the typical aromatic region (~7.0-7.5 ppm). The two methyl groups (at positions 2 and 3) would likely yield two singlets in the upfield region (~2.0-2.3 ppm). The methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group would produce a singlet, while the primary amine (-NH₂) protons would also give a singlet, which may be broad. The amide (N-H) proton is expected to appear as a singlet further downfield.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the amide would be the most downfield signal (~170-175 ppm). The aromatic carbons would generate a series of signals in the ~120-140 ppm range. The methylene carbon (-CH₂-) would be expected around 40-50 ppm, and the two methyl carbons attached to the aromatic ring would appear at the most upfield region of the spectrum (~15-20 ppm).
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Amide (C=O) | - | ~170-175 |
| Aromatic Carbons | - | ~120-140 |
| Aromatic Protons | ~7.0-7.5 (m) | - |
| Methylene (-CH₂-) | ~3.5-4.0 (s) | ~40-50 |
| Amine (-NH₂) | Variable, broad (s) | - |
| Amide (-NH-) | ~8.0-9.0 (s) | - |
| Aromatic Methyl (-CH₃) x 2 | ~2.0-2.3 (s) | ~15-20 |
(s) = singlet, (m) = multiplet. Predicted values are based on general chemical shift ranges and data from similar compounds.
Infrared (IR) Spectroscopy for Functional Group Analysisacs.orgnih.govspectrabase.comnih.govresearchgate.netresearchgate.netchemicalbook.comnih.govnih.govsigmaaldrich.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The secondary amide N-H group will show a single, sharp stretching band around 3250-3350 cm⁻¹. The carbonyl (C=O) group of the amide function (Amide I band) will produce a strong, sharp absorption peak typically found between 1650 and 1690 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550-1640 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C=C stretching bands would be observed in the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Secondary Amide (R-NH-C=O) | N-H Stretch | 3250 - 3350 |
| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1690 |
| Secondary Amide | N-H Bend (Amide II) | 1550 - 1640 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisnih.govnih.gov
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₄N₂O, which corresponds to a monoisotopic mass of approximately 178.1106 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the amide bond (C-N bond), which could lead to fragments corresponding to the 2,3-dimethylaniline (B142581) moiety (m/z 121) or the aminoacetyl moiety. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the aminomethyl radical (•CH₂NH₂) to give a fragment at m/z 148. Another prominent fragmentation pathway would involve the loss of the entire acetamide side chain.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₀H₁₄N₂O]⁺ (Molecular Ion) | - |
| 148 | [M - CH₂NH₂]⁺ | Alpha-cleavage |
| 121 | [C₈H₁₁N]⁺ | Amide bond cleavage |
| 120 | [C₈H₁₀N]⁺ | Loss of H from m/z 121 |
Investigation of Structure Activity Relationships Sar in Molecular Interactions
Impact of Substituent Effects on Molecular Interactions
Substituents on both the phenyl ring and the amide side chain play a pivotal role in defining the molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These properties, in turn, govern how the molecule interacts with its biological environment.
The substitution pattern on the phenyl ring is a critical determinant of activity in N-arylacetamides. The presence and position of methyl groups, as in the 2,3-dimethyl pattern, significantly modulate the compound's efficacy and metabolic stability.
For the related class of anilide local anesthetics, the placement of methyl groups at the ortho positions (positions 2 and 6) of the phenyl ring is known to enhance activity. nih.govpharmacy180.com This enhancement is attributed to two primary factors. Firstly, the methyl groups provide steric hindrance, which protects the adjacent amide bond from hydrolysis by enzymes, thereby increasing the compound's duration of action. nih.govpharmacy180.comyoutube.com Secondly, these substitutions can enhance the molecule's distribution coefficient, influencing its ability to cross biological membranes. nih.gov
While the 2,6-dimethyl substitution (as seen in lidocaine) is often considered optimal for local anesthetic activity, other patterns like the 2,3-dimethyl arrangement also confer specific properties. youtube.comllu.edu Studies on lidocaine-type anesthetics have shown that methyl substitution at positions other than the ortho position generally results in compounds with lesser local anesthetic activity. llu.edu However, molecular modeling studies have indicated that the 2,3-dimethylphenyl moiety can engage in specific molecular recognition events, such as pi-stacking interactions with aromatic amino acid residues (e.g., Leucine) within an enzyme's active site. researchgate.net Crystallographic studies of N-(2,3-dimethylphenyl)acetamide reveal that the conformation of the N-H bond is syn to both the 2- and 3-methyl substituents, a specific structural feature that influences its interaction profile. nih.gov
| Substitution Pattern | Key Structural Feature | Reported Impact on Activity/Properties | Primary Mechanism |
|---|---|---|---|
| 2,6-Dimethyl | Two ortho-methyl groups | Enhanced activity and stability | Steric hindrance of amide hydrolysis; Increased lipophilicity |
| 2,3-Dimethyl | One ortho- and one meta-methyl group | Generally less active than 2,6-isomer for local anesthesia | Altered steric/electronic profile; potential for specific pi-stacking interactions |
| Other Patterns (e.g., 3,4- or 3,5-) | No ortho-methyl groups | Significantly reduced activity | Lack of steric protection for the amide bond |
The 2-amino-acetamide side chain is the hydrophilic portion of the molecule and is crucial for its interaction with the aqueous environment and the binding sites of target proteins. Modifications to this chain, particularly the nature of the terminal amino group, have a profound impact on the compound's biological profile.
The degree of substitution on the terminal nitrogen atom is a key factor. In related local anesthetics, tertiary amines (e.g., the diethylamino group in lidocaine) are generally preferred over primary or secondary amines. pharmacy180.com This is because primary and secondary amines are often more irritating to tissues. pharmacy180.com Therefore, N-alkylation of the primary amine in 2-amino-N-(2,3-dimethylphenyl)acetamide to a secondary or tertiary amine would be expected to alter its biological properties significantly.
Furthermore, increasing the number of carbon atoms in the N-alkyl substituents (e.g., from methyl to ethyl) generally increases the lipophilicity (partition coefficient) of the molecule. youtube.com This enhanced lipophilic character can improve the compound's ability to penetrate lipid-rich nerve membranes, often leading to increased potency and a longer duration of action. youtube.comnih.gov
| Amine Type | Example Side Chain | Expected Impact on Lipophilicity (LogP) | Expected Impact on Potency |
|---|---|---|---|
| Primary | -NH₂ (as in the title compound) | Lower | Base level |
| Secondary | -NHCH₃ (N-methyl) | Intermediate | Increased |
| Tertiary | -N(CH₂CH₃)₂ (N,N-diethyl) | Higher | Significantly Increased |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. ijnrd.orgnih.gov For a molecule like this compound, a QSAR model would aim to build a mathematical equation that predicts its activity based on a set of calculated molecular descriptors. nih.gov
Key descriptors in QSAR models for local anesthetics and related enzyme inhibitors typically include parameters for lipophilicity, electronic effects, and steric properties. nih.govijnrd.org
Lipophilicity: Usually represented by logP (the logarithm of the octanol-water partition coefficient) or logD (logP at a specific pH), this descriptor is critical for predicting a drug's ability to cross cell membranes. nih.govekja.org Potency is often positively correlated with lipid solubility. nih.gov
Electronic Properties: Descriptors such as Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. These properties influence the pKa of the molecule and its ability to participate in electronic interactions like hydrogen bonding or pi-pi stacking within a receptor site. nih.gov
Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) are used to describe the size and shape of substituents. These are important for understanding how a molecule fits into a constrained binding pocket. youtube.com
Topological and Quantum Chemical Descriptors: More advanced models may include descriptors that describe molecular connectivity, shape, and outputs from quantum chemical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A typical linear QSAR equation might take the form: log(1/C) = k₁logP + k₂σ + k₃Es + k₄ where C is the concentration required to produce a defined biological effect (like IC50), and k₁, k₂, k₃, and k₄ are constants derived from statistical regression analysis. ijnrd.org Such models provide mechanistic insights by revealing which properties are most influential for activity and can be used to predict the potency of novel, unsynthesized analogs.
| Descriptor Class | Specific Descriptor | Physicochemical Property Represented | Relevance to Biological Activity |
|---|---|---|---|
| Lipophilicity | logP / logD | Hydrophobicity / Membrane permeability | Influences transport to the site of action and binding to hydrophobic pockets |
| Electronic | pKa, Hammett Constant (σ) | Ionization state, Electron density distribution | Governs ionization at physiological pH and electrostatic/H-bond interactions |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Determines the goodness of fit within a receptor or enzyme active site |
| Topological | Wiener Index, Connectivity Indices | Molecular size and degree of branching | Correlates with overall molecular shape and accessibility |
Correlation of Structural Features with Molecular Recognition Events (e.g., Enzyme Binding Affinity)
The ultimate biological effect of this compound is determined by its ability to bind to a specific molecular target, such as an enzyme or an ion channel. Molecular docking and other computational studies help to visualize and quantify these molecular recognition events, correlating specific structural features with binding affinity.
Studies on structurally related N-arylacetamides have identified key interactions that contribute to high-affinity binding:
Hydrogen Bonding: The amide linkage is a crucial pharmacophore, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. researchgate.netsemanticscholar.org In one docking study, the NH group of an acetamide (B32628) moiety formed a hydrogen bond with the side chain of an Arginine residue in the binding site. researchgate.net
Hydrophobic and van der Waals Interactions: The dimethylphenyl ring provides a large, lipophilic surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket, such as Alanine, Leucine, and Cysteine. researchgate.net
Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the phenyl ring allows it to participate in pi-stacking interactions with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net The 2,3-dimethylphenyl group, specifically, has been shown in silico to form pi-stacking interactions with a Leucine residue. researchgate.net
| Structural Feature | Type of Interaction | Potential Interacting Amino Acid Residues | Contribution to Binding Affinity |
|---|---|---|---|
| Dimethylphenyl Ring | Hydrophobic / Pi-Stacking | Leucine, Alanine, Phenylalanine, Lysine | Anchors the lipophilic part of the molecule in a nonpolar pocket |
| Amide Linkage (-NH-C=O) | Hydrogen Bonding | Arginine, Proline, Serine, Aspartate | Provides directional interactions that confer specificity and high affinity |
| Terminal Amino Group (-NH₂) | Hydrogen Bonding / Electrostatic | Aspartic Acid, Glutamic Acid (acidic residues) | Acts as a hydrogen bond donor; can be protonated to form salt bridges |
Advanced Analytical Methodologies for Complex Systems
Development of High-Performance Liquid Chromatography (HPLC) Techniques for Purity and Quantitative Analysis in Research Samples
Specific HPLC methods developed for the purity and quantitative analysis of 2-amino-N-(2,3-dimethylphenyl)acetamide are not available in the reviewed literature.
Mass Spectrometry (MS) Applications in Complex Mixture Analysis
There are no specific applications of mass spectrometry for the analysis of this compound in complex mixtures found in the existing scientific literature.
Spectroscopic Methods for Real-Time Reaction Monitoring
Information regarding the use of spectroscopic methods for the real-time monitoring of chemical reactions involving this compound is not documented in the available resources.
Future Directions and Emerging Research Avenues
Design and Synthesis of Chemically Modified Probes for Biological Research
The development of chemically modified probes derived from core structures like N-acyl-2,3-dimethylphenylacetamide is a significant area of future research. These probes are instrumental in studying biological systems by allowing for the visualization, quantification, and localization of specific biomolecules.
Key Research Thrusts:
Fluorogenic Scaffolds: There is a growing need for simple, modular fluorogenic scaffolds that enable the rational design of molecules with predictable photophysical properties. core.ac.uk The acetamide (B32628) backbone could be modified to incorporate fluorescent moieties, creating probes for live-cell imaging. core.ac.uk These functional fluorescent probes can provide dynamic information about the localization and quantity of target biomolecules. core.ac.uk
Radiolabeling for Molecular Imaging: Analogues of 2-amino-N-(2,3-dimethylphenyl)acetamide could be designed for radiolabeling, creating potential molecular probes for imaging techniques like Positron Emission Tomography (PET). For instance, derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide are being developed as potential probes for excitatory amino acid transporter 2 (EAAT2), which is implicated in various neurological diseases. researchgate.net
Target-Specific Probes: By appending specific reactive groups or affinity ligands, derivatives can be synthesized to target and covalently label particular proteins or enzymes. This approach is crucial for identifying the molecular targets of bioactive compounds and understanding their mechanism of action.
The synthesis of these probes often involves multi-step reactions, starting with the core N-acyl-2,3-dimethylphenylacetamide structure, followed by the addition of functional groups.
Table 1: Potential Modifications for Biological Probes
| Modification Type | Functional Group Example | Potential Application |
| Fluorescence Tagging | Naphthalene, Coumarin | Live-cell imaging, Flow cytometry |
| Affinity Labeling | Biotin, Benzophenone | Target identification, Protein pull-down assays |
| Radiolabeling | ¹⁸F, ¹¹C | PET imaging, Biodistribution studies |
| Click Chemistry Handle | Azide (B81097), Alkyne | Bio-conjugation, Activity-based protein profiling |
Exploration of Novel Non-Biological Applications
While the biological activities of acetamide derivatives are widely studied, their potential in non-biological applications remains a largely untapped area of research. The inherent chemical properties of the N-acyl-2,3-dimethylphenylacetamide scaffold, such as its amide linkage and aromatic rings, suggest viability in materials science and industrial chemistry.
Emerging Areas of Interest:
Polymer Science: Amide derivatives are fundamental building blocks for various polymers. nih.gov Analogues of N-acyl-2,3-dimethylphenylacetamide could be investigated as novel monomers for the synthesis of specialty polyamides with unique thermal or mechanical properties. The rigidity of the dimethylphenyl group could impart high thermal stability, making them suitable for advanced engineering plastics.
Liquid Crystals: The structural characteristics of these compounds, featuring both rigid (aromatic rings) and flexible (acetamide chain) components, are conducive to forming liquid crystalline phases. Research could focus on synthesizing derivatives with tailored molecular geometries to explore their potential in display technologies and optical sensors.
Corrosion Inhibition: Compounds containing nitrogen and oxygen atoms, such as amides, are often effective corrosion inhibitors for metals. The N-acyl-2,3-dimethylphenylacetamide structure could be functionalized and tested for its ability to form protective films on metal surfaces, with potential applications in the aerospace and marine industries.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Predictive Modeling
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new chemical compounds. For N-acyl-2,3-dimethylphenylacetamide analogues, these computational tools can accelerate the development process significantly.
Key Applications:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel analogues before they are synthesized. This in silico screening can save considerable time and resources by prioritizing the most promising candidates for laboratory investigation.
De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the core N-acyl-2,3-dimethylphenylacetamide scaffold and specifying target activities (e.g., high affinity for a particular enzyme), novel structures with a high probability of success can be generated.
Synthesis Planning: AI tools can assist chemists by predicting optimal synthetic routes for novel derivatives. These platforms can analyze vast databases of chemical reactions to suggest the most efficient and highest-yielding pathways, taking into account factors like reagent availability and reaction conditions.
Table 2: AI/ML Applications in Compound Development
| AI/ML Technique | Application | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on molecular structure | Identification of key structural features for desired activity |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules | Generation of diverse and patentable chemical structures |
| Retrosynthetic Analysis Tools | Predict optimal synthetic pathways | More efficient and cost-effective synthesis of target compounds |
| Molecular Dynamics Simulations | Model ligand-receptor interactions | Understanding of binding mechanisms and improved ligand design |
Sustainable and Green Chemical Synthesis of N-Acyl-2,3-dimethylphenylacetamide Analogues
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. Future research will focus on developing more sustainable methods for producing N-acyl-2,3-dimethylphenylacetamide and its derivatives.
Key Strategies for Green Synthesis:
Catalytic Methods: The use of efficient and reusable catalysts can significantly improve the sustainability of synthesis. For example, Fe-exchanged montmorillonite K10 clay has been shown to be an effective catalyst for the N-acylation of sulfonamides, a reaction type relevant to the synthesis of the target compounds. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique for organic synthesis, offering rapid, efficient, and clean reaction conditions. researchgate.net This method can reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating.
One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly reduce solvent waste and energy consumption. Three-component reactions, for instance, have been successfully used for the efficient synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. Research into the solubility and reactivity of N-acyl-2,3-dimethylphenylacetamide analogues in such solvents will be crucial. For example, 3-hydroxypropanaminium acetate (B1210297) has been used as an efficient and recoverable ionic liquid catalyst for synthesizing pyran derivatives at room temperature. researchgate.net
Q & A
Q. Table 1: Representative Synthesis Conditions
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1649 cm⁻¹, N-H stretch at ~3292–3393 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent effects; aromatic protons in 2,3-dimethylphenyl groups appear as multiplet signals at δ 6.7–7.2 ppm .
- Single-crystal X-ray diffraction : Use SHELX for structure refinement and ORTEP-III for visualizing molecular packing and hydrogen-bonding networks (e.g., R₂²(10) dimer motifs in acetamides) .
Q. Table 2: Crystallographic Data for Acetamide Derivatives
| Parameter | Value (Example) | Tool Used | Reference |
|---|---|---|---|
| Unit cell dimensions | a=10.2 Å, b=12.4 Å, c=15.8 Å | SHELXL | |
| Dihedral angles (aryl rings) | 54.8°–77.5° | ORTEP-3 |
Advanced: How can computational modeling predict the bioactivity of this compound?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., ion channels or enzymes). For example, lidocaine derivatives (structurally analogous) show binding affinity to sodium channels via hydrophobic interactions with 2,6-dimethylphenyl groups .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituent effects on acetamide derivatives correlate with bioavailability and metabolic stability .
- MD simulations : Assess conformational stability in solvated systems (e.g., water/octanol partitions for logP estimation) .
Advanced: How to resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer:
- Validation tools : Use checkCIF (via IUCr) to identify outliers in bond lengths/angles . For example, multiple molecules in asymmetric units (Z’ > 1) may indicate polymorphism, as seen in dichlorophenylacetamide derivatives .
- Temperature-dependent studies : Vary crystallization conditions (e.g., solvent ratios, cooling rates) to isolate polymorphs. Slow evaporation from CH₂Cl₂/acetone (1:1) yields stable monoclinic forms .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π vs. N–H···O) to explain packing differences .
Advanced: What strategies mitigate toxicity risks during in vitro handling?
Methodological Answer:
- PPE compliance : Use nitrile gloves and fume hoods, as acetamides may cause skin/eye irritation (H315/H319 hazard codes) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with NaHCO₃ before disposal .
- In vitro protocols : Limit concentrations to <100 µM in cell cultures, as structurally related compounds (e.g., lidocaine) exhibit cytotoxic thresholds at ~500 µM .
Basic: How to validate synthetic intermediates using chromatographic methods?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Retention times for acetamide intermediates typically range 8–12 min .
- TLC monitoring : Silica gel plates with toluene:EtOAc (3:2) resolve amide products (Rf ≈ 0.5) from unreacted amines (Rf ≈ 0.8) .
Advanced: What structural features influence the compound’s pharmacokinetics?
Methodological Answer:
- LogP optimization : The 2,3-dimethylphenyl group increases lipophilicity (predicted logP ≈ 2.1), enhancing blood-brain barrier penetration .
- Metabolic stability : Methyl groups at ortho positions reduce CYP450-mediated oxidation, as seen in lidocaine derivatives (t₁/₂ ≈ 1.5–2 hrs) .
- Solubility : Co-crystallization with succinic acid improves aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
